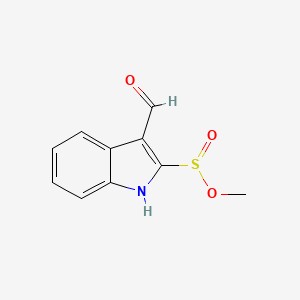
Brassicanal C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brassicanal c belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of pyrrole ring fused to benzene to form 2, 3-benzopyrrole. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in brassicas and cauliflower. This makes this compound a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Agricultural Applications
Pest Resistance
Brassicanal C exhibits significant antifungal properties, making it a valuable compound in agricultural practices. It plays a crucial role in plant defense mechanisms against pathogens. For instance, research indicates that crops with higher concentrations of this compound demonstrate increased resistance to fungal infections such as Leptosphaeria maculans, which causes blackleg disease in canola .
Table 1: Antifungal Activity of this compound Against Key Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 400 µg/ml | |
| Leptosphaeria maculans | Not specified |
Pharmaceutical Applications
Antioxidant Properties
this compound has been studied for its antioxidant activities, which are essential in combating oxidative stress-related diseases. The compound has shown potential in reducing lipid peroxidation and enhancing cellular antioxidant defenses .
Case Study: Cancer Cell Cytotoxicity
A study demonstrated that extracts containing this compound exhibited cytotoxic effects on various cancer cell lines. The efficacy was attributed to its ability to induce apoptosis and inhibit cell proliferation .
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
Food Science Applications
Nutritional Enhancement
this compound contributes to the nutritional profile of Brassica vegetables, which are known for their health-promoting properties. The presence of this compound enhances the antioxidant capacity of these vegetables, making them beneficial for human health .
Functional Food Development
The incorporation of this compound into functional foods is being explored due to its potential health benefits. Research suggests that foods enriched with this compound may help in preventing chronic diseases such as cardiovascular conditions and certain cancers .
Research Insights and Future Directions
Ongoing research is focused on understanding the biosynthesis pathways of this compound and its derivatives within the Brassicaceae family. Advances in genetic engineering may allow for the enhancement of this compound production in crops, thereby improving their resistance to diseases and increasing their nutritional value .
Propriétés
Numéro CAS |
137761-23-0 |
|---|---|
Formule moléculaire |
C10H9NO3S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
methyl 3-formyl-1H-indole-2-sulfinate |
InChI |
InChI=1S/C10H9NO3S/c1-14-15(13)10-8(6-12)7-4-2-3-5-9(7)11-10/h2-6,11H,1H3 |
Clé InChI |
OWWULYVDNVCJLP-UHFFFAOYSA-N |
SMILES |
COS(=O)C1=C(C2=CC=CC=C2N1)C=O |
SMILES canonique |
COS(=O)C1=C(C2=CC=CC=C2N1)C=O |
melting_point |
150-151°C |
Description physique |
Solid |
Synonymes |
brassicanal C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















